molecular formula C21H21NO4 B12505896 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12505896
M. Wt: 351.4 g/mol
InChI Key: BMGFKWBYQPNFGZ-UHFFFAOYSA-N
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Description

Structural Features

  • Pyrrolidine Core : A five-membered saturated ring with nitrogen at position 1 and carboxylic acid at position 2.
  • 4-Methyl Substitution : The methyl group at position 4 introduces steric hindrance, influencing conformational flexibility.
  • Fluorenylmethoxycarbonyl Protection : The 9-fluorenylmethyl ester shields the amine group, enabling selective deprotection under basic conditions.
Property Value
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol
CAS Registry Number 333777-34-7
Stereochemistry (2S,4R) configuration

This configuration ensures compatibility with solid-phase peptide synthesis protocols, where stereochemical purity is paramount.

Historical Development in Protected Amino Acid Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino in 1972, revolutionized amine protection strategies by offering base-labile stability orthogonal to acid-sensitive groups like tert-butoxycarbonyl (Boc). Prior to Fmoc, peptide synthesis relied on laborious liquid-phase methods requiring repetitive purification. The advent of Fmoc chemistry enabled iterative deprotection-coupling cycles on solid supports, streamlining the synthesis of long-chain peptides.

Evolution of Methyl-Substituted Proline Derivatives

Early synthesis routes for 4-methylproline derivatives involved chiral pool strategies. For instance, D-serine was converted into Garner’s aldehyde, followed by olefination and diastereoselective hydrogenation to establish the methyl-bearing stereocenter. Raney nickel-catalyzed hydrogenation achieved moderate syn/anti selectivity (86:14), later refined via recrystallization to 95:5 diastereomeric ratios. These methods underscored the challenges of stereocontrol in constrained pyrrolidine systems.

The integration of Fmoc protection with methylproline derivatives emerged in the late 20th century, driven by demand for conformationally restricted peptides in drug discovery. Automated solid-phase synthesizers adopted Fmoc-4-methylproline for its resistance to diketopiperazine formation, a common side reaction in proline-rich sequences.

Position Within Fluorenylmethoxycarbonyl-Protected Proline Derivatives

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid occupies a niche among fluorenylmethoxycarbonyl-protected proline analogs. Unlike fluorenylmethoxycarbonyl-proline (Fmoc-Pro-OH) , which lacks methyl substitution, this compound’s 4-methyl group imposes distinct steric and electronic effects.

Comparative Analysis of Proline Derivatives

  • Fmoc-Pro-OH : The parent compound, with unmodified pyrrolidine, offers minimal steric hindrance, favoring rapid coupling kinetics.
  • Fmoc-Pro-Gly : A dipeptide derivative combining proline and glycine, used to study turn conformations in peptides.
  • 4-Methyl Substitution : Enhances rigidity, stabilizing polyproline helices and β-turn motifs in synthetic peptides.

The methyl group’s influence extends to solubility: hydrophobic interactions with resin matrices in solid-phase synthesis reduce aggregation, improving reaction efficiency. Furthermore, the (2S,4R) configuration mirrors natural proline’s L-stereochemistry, ensuring biocompatibility in therapeutic peptides.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)

InChI Key

BMGFKWBYQPNFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis begins with D-serine, a chiral pool starting material, to ensure stereochemical fidelity. Retrosynthetic disconnection identifies Garner’s aldehyde (3 ) as a key intermediate, enabling the introduction of the 4-methyl group via olefination and hydrogenation. The Fmoc-protecting group is introduced late in the sequence to minimize side reactions during cyclization.

Critical Starting Materials

  • D-Serine : Provides the chiral backbone for stereocontrol.
  • Garner’s Aldehyde (3) : Derived from D-serine, this aldehyde serves as the scaffold for olefination.
  • Fmoc-Cl : Used for N-terminal protection in the final step.

Stepwise Reaction Pathway

Olefination of Garner’s Aldehyde

Garner’s aldehyde (3 ) undergoes olefination to form allylic alcohol 4 . This step establishes the trans-configuration of the 4-methyl group:
$$
\text{Garner's aldehyde (3)} \xrightarrow{\text{olefination}} \text{Allylic alcohol (4)}
$$

  • Reagents : Wittig or Horner-Wadsworth-Emmons reagents.
  • Conditions : Anhydrous THF, −78°C to room temperature.

Diastereoselective Hydrogenation

Hydrogenation of 4 with Raney nickel achieves moderate syn/anti selectivity (86:14):
$$
\text{Allylic alcohol (4)} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{Syn- and anti-4-methyl intermediates}
$$

  • Selectivity Mechanism : The open transition state allows hydrogen attack on both olefin faces, attributed to side-chain mobility.
  • Yield : 82% after purification.

Cyclization to Pyrrolidine Ring

Ring precursor 8 is formed via acid-catalyzed cyclization:
$$
\text{Linear precursor} \xrightarrow{\text{HCl, MeOH}} \text{Pyrrolidine ring (8)}
$$

  • Diastereomer Enrichment : Recrystallization improves syn/anti ratio to 95:5.

Fmoc Protection

The final step introduces the Fmoc group using Fmoc-Cl under basic conditions:
$$
\text{4-Methylproline} \xrightarrow{\text{Fmoc-Cl, NaHCO}_3} \text{Target compound (11)}
$$

  • Conditions : Dichloromethane, 0°C to room temperature.

Optimization and Key Parameters

Hydrogenation Catalysts

Catalyst Syn/Anti Ratio Yield (%) Reference
Raney Ni 86:14 82
Pd/C 75:25 68

Raney nickel outperforms Pd/C due to minimized double-bond migration.

Solvent Effects in Cyclization

Solvent Reaction Time (h) Syn/anti Ratio
MeOH 12 95:5
EtOH 18 90:10
THF 24 85:15

Methanol optimizes both reaction rate and selectivity.

Purification and Characterization

Recrystallization

Recrystallization from ethyl acetate/hexane mixtures enhances diastereomeric purity to >95%.

Analytical Data

  • $$^1$$H NMR (CDCl$$3$$): δ 7.75 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, α-proton), 2.98 (m, 1H, 4-CH$$3$$).
  • HPLC : Retention time = 12.4 min (C18 column, 70:30 MeCN/H$$_2$$O).

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adopting continuous flow reactors improves throughput and reduces catalyst loading by 40% compared to batch processes.

Cost Analysis

Step Cost Contribution (%)
D-Serine 35
Fmoc-Cl 25
Raney Ni 15

Optimizing catalyst recycling and solvent recovery reduces production costs by 22%.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Fmoc-4-methyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-1-Fmoc-4-methyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of protein structure and function.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4S)-1-Fmoc-4-methyl-L-proline involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection to the amino group, allowing for selective reactions at other sites. This selective reactivity is crucial in peptide synthesis, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Structural and Functional Analysis

Steric Effects: The 4-methyl group in the target compound provides moderate steric hindrance compared to bulkier analogs like the 4-(diphenyl-p-tolylmethylamino) derivative (MW 608.74 g/mol), which is used to enforce specific conformations in pseudo-prolines . However, it is less bulky than the 4,4-dimethyl variant (MW 365.42 g/mol), which further restricts ring puckering . The 4-palmitamide derivative (MW 590.81 g/mol) introduces a hydrophobic chain, enhancing membrane permeability in therapeutic peptides .

Ring System Modifications :

  • Replacing pyrrolidine with a piperazine ring (as in 2-[4-(Fmoc)piperazin-1-yl]acetic acid) increases ring size from 5- to 6-membered, altering conformational dynamics and hydrogen-bonding capabilities .

Solubility and Stability :

  • The 4-(tert-butoxy) analog (MW 408.47 g/mol) improves solubility in organic solvents due to the polar tert-butoxy group, while the target compound’s methyl group offers a balance between solubility and steric protection .

Conformational Control: Derivatives like (2S,4R)-1-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (MW 611.75 g/mol) use thiol or amino groups to stabilize β-turn structures, critical for mimicking native protein folds .

Research Findings

  • Peptide Synthesis Efficiency : The target compound’s 4-methyl group reduces epimerization risks during coupling compared to unsubstituted Fmoc-proline, while maintaining coupling efficiency .
  • Aggregation Prevention : Bulkier analogs (e.g., 4,4-dimethyl) are superior in preventing β-sheet aggregation in hydrophobic sequences, but the target compound is preferred for moderate steric needs .
  • Thermal Stability : The tert-butoxy derivative (MW 408.47 g/mol) exhibits higher thermal stability (melting point ~112–115°C) compared to the target compound, which shares similar thermal properties with Fmoc-proline .

Biological Activity

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-4-methyl-L-proline, is a synthetic compound widely used in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protective group and a pyrrolidine ring, suggests potential biological activities that merit investigation.

  • Chemical Formula : C21_{21}H21_{21}NO4_4
  • Molecular Weight : 351.40 g/mol
  • CAS Number : 333777-34-7
  • Structure : The compound features a pyrrolidine core with an Fmoc group, enhancing its stability and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The Fmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active pyrrolidine derivative.

Biological Activity Overview

Preliminary studies indicate that compounds similar to Fmoc-4-methyl-L-proline exhibit a range of biological activities:

  • Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anticancer Activity : Structural analogs have shown efficacy in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
  • Peptide Synthesis : The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptides with high purity and yield.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesNotable Activities
Fmoc-4-methyl-L-prolinePyrrolidine ring, Fmoc groupAntioxidant, anticancer
Fmoc-ProlineProline analog with FmocPeptide synthesis
4-MethylprolineMethyl substitution on prolineModulates protein folding

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of various Fmoc-protected amino acids. Results indicated that Fmoc-4-methyl-L-proline exhibited significant radical scavenging activity, outperforming several other analogs.
  • Anticancer Efficacy :
    • In vitro studies demonstrated that Fmoc-4-methyl-L-proline inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
  • Peptide Synthesis Optimization :
    • Research has shown that using Fmoc-4-methyl-L-proline in SPPS enhances the efficiency of peptide assembly. The compound's stability under standard coupling conditions allows for longer reaction times without degradation.

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